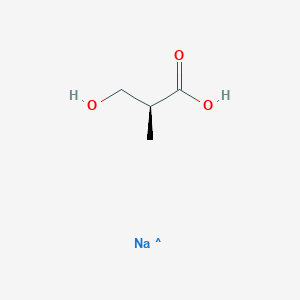
S-3-Hydroxyisobutyric acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-3-Hydroxyisobutyric acid sodium salt: is an organic compound with the molecular formula C4H7NaO3. It is a sodium salt derivative of 3-hydroxyisobutyric acid, which is an intermediate in the metabolism of the branched-chain amino acid valine
Mechanism of Action
Target of Action
S-3-Hydroxyisobutyric acid sodium salt primarily targets enzymes involved in branched-chain amino acid metabolism . These enzymes include 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31) , 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35) , and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These enzymes play a crucial role in the degradation of valine, leucine, and isoleucine .
Mode of Action
The compound acts as a reactant for the aforementioned enzymes . It participates in the enzymatic reactions, contributing to the degradation of branched-chain amino acids .
Biochemical Pathways
This compound is an intermediate in the metabolism of the branched-chain amino acid valine . It is involved in the degradation pathways of valine, leucine, and isoleucine . The compound’s action on these pathways can lead to changes in energy metabolism, particularly in conditions like obesity and type 2 diabetes .
Result of Action
The action of this compound can lead to changes in the concentrations of branched-chain amino acids and their metabolites . This can have significant effects at the molecular and cellular levels, particularly in relation to energy metabolism . For example, in conditions like obesity and type 2 diabetes, altered concentrations of this compound may reflect a chronic perturbation in energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, diet can impact the levels of branched-chain amino acids and their metabolites, potentially affecting the action of this compound . Additionally, factors such as the individual’s metabolic state and the presence of certain diseases (like diabetes) can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
S-3-Hydroxyisobutyric acid sodium salt plays a significant role in biochemical reactions. It is a reactant of the enzymes involved in branched chain amino acid metabolism, specifically 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . These interactions involve the compound binding to the active sites of these enzymes, facilitating the biochemical reactions they catalyze .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have increased concentrations in metabolic profiles of patients with multiple sclerosis (MS) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to enzymes like 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase facilitates the catabolism of valine, a branched-chain amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable for at least 2 years after receipt when stored at +4°C
Metabolic Pathways
This compound is involved in the metabolic pathway of valine catabolism . It interacts with enzymes such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase . These interactions could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-3-Hydroxyisobutyric acid sodium salt typically involves the neutralization of 3-hydroxyisobutyric acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
3-Hydroxyisobutyric acid+NaOH→S-3-Hydroxyisobutyric acid sodium salt+H2O
The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of sodium hydroxide to a solution of 3-hydroxyisobutyric acid, followed by crystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-3-Hydroxyisobutyric acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxyisobutyric acid.
Reduction: It can be reduced to form isobutyric acid.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: 3-Hydroxyisobutyric acid.
Reduction: Isobutyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-3-Hydroxyisobutyric acid sodium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium ®-3-Hydroxyisobutyrate: Another enantiomer of 3-hydroxyisobutyric acid sodium salt with similar properties but different stereochemistry.
Sodium (S)-3-Hydroxy-2-methylpropionate: A structurally similar compound with slight variations in its chemical structure.
Uniqueness: Its ability to influence fatty acid uptake and lipid metabolism distinguishes it from other similar compounds .
Properties
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/t3-;/m0./s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPADQLSLFQCSE-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O.[Na] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)O.[Na] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1893416-17-5 |
Source


|
| Record name | Propanoic acid, 3-hydroxy-2-methyl-, sodium salt (1:1), (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1893416-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline](/img/structure/B6592261.png)

![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B6592292.png)





![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)
